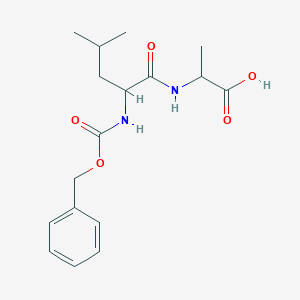

(S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-4-methylpentanamido)propanoic acid

説明

(S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-4-methylpentanamido)propanoic acid is a chiral dipeptide derivative featuring a benzyloxycarbonyl (Cbz) protective group, a leucine residue (4-methylpentanamide), and an alanine-derived propanoic acid moiety. This compound serves as a critical intermediate in peptide synthesis, particularly for introducing stereochemical control in drug discovery and biochemical research . Its structure is characterized by two stereogenic centers (S-configuration at both positions), ensuring precise spatial arrangement for target-specific interactions.

特性

IUPAC Name |

(2S)-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O5/c1-11(2)9-14(15(20)18-12(3)16(21)22)19-17(23)24-10-13-7-5-4-6-8-13/h4-8,11-12,14H,9-10H2,1-3H3,(H,18,20)(H,19,23)(H,21,22)/t12-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWMXJBNCYBDNTJ-JSGCOSHPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2817-13-2 | |

| Record name | N-[(Phenylmethoxy)carbonyl]-L-leucyl-L-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2817-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[N-[(phenylmethoxy)carbonyl]-L-leucyl]-L-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.701 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Reaction Conditions and Reagents

-

Cbz Protection : L-leucine is treated with benzyloxycarbonyl chloride (Cbz-Cl) in a biphasic solvent system (e.g., 1,4-dioxane/water) under alkaline conditions (pH 9–10) using sodium carbonate or triethylamine as a base. The reaction typically proceeds at 0–5°C to minimize racemization, achieving yields >85%.

-

Workup : The product is isolated via extraction with ethyl acetate, washed with brine, and dried over magnesium sulfate before crystallization.

Table 1: Comparative Analysis of Amino Protection Methods

| Protecting Agent | Base | Solvent System | Temperature | Yield (%) |

|---|---|---|---|---|

| Cbz-Cl | Na2CO3 | Dioxane/water | 0–5°C | 87 |

| Cbz-Cl | TEA | THF/water | RT | 82 |

Coupling Reactions

Peptide bond formation between Cbz-protected L-leucine and L-alanine derivatives is achieved through carbodiimide-mediated coupling.

Key Coupling Strategies

-

Dicyclohexylcarbodiimide (DCC) : A classic method using DCC with 1-hydroxybenzotriazole (HOBt) as a catalyst in dichloromethane (DCM) or dimethylformamide (DMF). Reaction times range from 4–12 hours at 0–25°C, yielding 75–90% coupled product.

-

Ethylcarbodiimide (EDC)/HOBt : Preferred for reduced racemization risk, EDC/HOBt in DMF achieves 88% yield with <2% epimerization.

Table 2: Coupling Reagent Efficiency

| Reagent | Catalyst | Solvent | Time (h) | Yield (%) | Epimerization (%) |

|---|---|---|---|---|---|

| DCC | HOBt | DCM | 12 | 78 | 3.5 |

| EDC | HOBt | DMF | 6 | 88 | 1.8 |

Deprotection Strategies

Final deprotection removes the Cbz group to yield the free dipeptide.

Hydrogenolysis

-

Pd/C Catalyzed Hydrogenation : The Cbz group is cleaved under H2 atmosphere (1–3 bar) using 10% Pd/C in methanol or ethanol. Yields exceed 90% with minimal side reactions.

-

Acidic Hydrolysis : Trifluoroacetic acid (TFA) in DCM (1:1 v/v) at 0°C selectively cleaves the Cbz group, though this method risks partial ester hydrolysis.

Industrial-Scale Production Methods

Industrial synthesis prioritizes cost efficiency and scalability:

-

Continuous Flow Systems : Automated reactors with in-line HPLC monitoring reduce batch times by 40% compared to traditional methods.

-

Purification : High-performance liquid chromatography (HPLC) with C18 columns achieves >99% purity. Recrystallization from ethanol/water mixtures is cost-effective for large batches.

Table 3: Industrial Process Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Volume (L) | 0.5 | 500 |

| Coupling Time (h) | 6 | 2.5 |

| Purity Post-HPLC (%) | 95 | 99.5 |

Analytical Characterization

Critical quality control measures include:

-

NMR Spectroscopy : ¹H NMR (400 MHz, DMSO-d6) confirms stereochemistry: δ 7.35–7.28 (m, 5H, Cbz aromatic), 4.50–4.45 (m, 1H, α-CH leucine), 1.60–1.55 (m, 3H, isopropyl).

Comparative Analysis with Alternative Approaches

While solid-phase peptide synthesis (SPPS) is viable for longer peptides, solution-phase synthesis remains superior for short sequences due to lower resin costs and higher yields. Enzymatic coupling methods, though eco-friendly, suffer from substrate specificity limitations.

Challenges and Optimization Strategies

化学反応の分析

Types of Reactions

(S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-4-methylpentanamido)propanoic acid can undergo various chemical reactions, including:

Oxidation: The benzyloxycarbonyl group can be oxidized under specific conditions.

Reduction: The compound can be reduced to remove the benzyloxycarbonyl protecting group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method to remove the benzyloxycarbonyl group.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the removal of the benzyloxycarbonyl group yields the free amine, which can then be further modified.

科学的研究の応用

Scientific Research Applications

(S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-4-methylpentanamido)propanoic acid has several notable applications across various fields:

Peptide Synthesis

The compound serves as an essential building block in the synthesis of peptides and other complex molecules. Its structure allows for selective reactions at various sites, making it a versatile component in peptide chemistry.

Biological Studies

In biological research, this compound is utilized to study enzyme-substrate interactions and protein folding mechanisms. It aids in understanding how specific amino acid sequences influence protein structure and function.

Medicinal Chemistry

The compound's potential as a pharmacological agent is being explored due to its interactions with biological targets. Preliminary studies suggest it may inhibit certain enzymes involved in neurotransmitter regulation, particularly monoamine oxidase (MAO), which is crucial for the metabolism of neurotransmitters such as serotonin and dopamine.

Case Studies

| Study Focus | Findings | Implications |

|---|---|---|

| Enzyme Interaction | Investigated the binding affinity of this compound with MAO | Potential use in developing treatments for mood disorders |

| Peptide Formation | Demonstrated efficient coupling reactions using the compound as a precursor | Enhanced methodologies for synthesizing therapeutic peptides |

| Protein Folding | Analyzed the impact of this compound on protein stability during folding processes | Insights into designing more stable therapeutic proteins |

作用機序

The mechanism of action of (S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-4-methylpentanamido)propanoic acid involves its ability to participate in peptide bond formation. The benzyloxycarbonyl group serves as a protecting group for the amino functionality, allowing for selective reactions at other sites. Upon deprotection, the free amine can engage in further chemical transformations, facilitating the synthesis of more complex structures.

類似化合物との比較

Ester Derivatives: (S)-Benzyl 2-((S)-2-(((Benzyloxy)carbonyl)amino)-4-methylpentanamido)propanoate

- Structure : The esterified form of the target compound, where the terminal carboxylic acid is replaced by a benzyl ester group.

- Molecular Weight : 426.51 g/mol (vs. 378.46 g/mol for the target compound’s de-esterified form) .

- Role : Acts as a precursor in solid-phase peptide synthesis (SPPS), enabling facile coupling reactions. The ester group enhances solubility in organic solvents, facilitating purification .

- Key Difference : The ester form lacks the acidic proton, reducing its reactivity in aqueous environments compared to the carboxylic acid form.

Sulfonate Derivative: Sodium (2S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-4-methylpentanamido)-1-hydroxy-3-(2-oxopyrrolidin-3-yl)propane-1-sulfonate

- Structure : Features a sulfonate group and a 2-oxopyrrolidin-3-yl moiety, replacing the terminal carboxylic acid.

- Molecular Weight: Not explicitly stated, but the sodium salt formulation enhances aqueous solubility .

- Key Difference : The sulfonate group increases hydrophilicity, making it suitable for biological assays requiring water-soluble inhibitors.

Imidazole-Containing Analog: (S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-3-(1H-imidazol-4-yl)propanamido)-3-(4-hydroxyphenyl)propanoic Acid

- Structure : Incorporates a histidine-like imidazole group and a tyrosine-derived 4-hydroxyphenyl moiety.

- Molecular Weight : 452.17 g/mol (higher than the target compound due to aromatic and heterocyclic substituents) .

- Role : Designed for metal coordination and hydrogen bonding in enzyme-active sites. The imidazole group enhances interactions with metalloproteases .

- Key Difference: LogP = 2.55 (vs.

Fluorogenic Amino Acids: Fmoc-L-Dap(NBSD)-OH and Fmoc-L-Dap(NBTD)-OH

- Structure: Feature selenadiazolyl (NBSD) or thiadiazolyl (NBTD) fluorogenic tags attached to a diaminopropionic acid (Dap) backbone.

- Molecular Weight : 552.41 g/mol (NBSD) and 505.51 g/mol (NBTD) .

- Role : Used in fluorescence-based tracking of peptide localization and dynamics, unlike the target compound’s role in traditional peptide synthesis.

- Key Difference : The aromatic heterocycles enable UV/Vis detection, expanding applications to real-time imaging .

Comparative Data Table

Research Findings and Implications

- Stereochemical Influence: The (S,S)-configuration in the target compound ensures compatibility with natural L-amino acids in peptide chains, minimizing racemization risks during synthesis .

- Bioactivity vs. Stability : Sulfonate derivatives (e.g., GC376 sodium) trade carboxylic acid’s stability for enhanced solubility and bioactivity, critical for drug development .

- Functional Group Trade-offs : Imidazole and fluorogenic analogs sacrifice synthetic simplicity for specialized roles in catalysis or imaging, underscoring the importance of structure-function balance .

生物活性

(S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-4-methylpentanamido)propanoic acid, also known by its CAS number 2817-13-2, is a compound of significant interest in the field of medicinal chemistry and biochemistry. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C20H30N2O5

- Molecular Weight : 366.46 g/mol

- Structural Characteristics : The compound features a benzyloxycarbonyl group, which is known to enhance the stability and bioavailability of peptide-based drugs.

The biological activity of this compound can be attributed to its interactions with specific biological targets:

- Protease Inhibition : The compound has shown potential as an inhibitor of certain proteases, particularly those involved in bacterial virulence. For instance, studies have indicated that it can modulate the activity of ClpXP protease in Staphylococcus aureus, which plays a crucial role in the regulation of virulence factors .

- Antiviral Properties : Preliminary research suggests that this compound may exhibit antiviral properties by interfering with viral replication processes through protease inhibition, although specific viral targets remain to be fully elucidated .

- Cellular Signaling Modulation : The benzyloxycarbonyl moiety is known to influence cellular signaling pathways, potentially impacting cell proliferation and apoptosis. This could make it useful in cancer therapy, particularly in targeting malignant cells that overexpress specific receptors like CD123 .

Case Studies

- Inhibition of ClpXP Protease :

- Antiviral Activity :

-

Cancer Cell Line Studies :

- Research involving leukemia cell lines indicated that this compound could induce apoptosis in CD123-positive cells, suggesting its potential as a targeted therapy for acute myeloid leukemia (AML). The mechanism appears to involve the modulation of apoptotic pathways activated by protease inhibition .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C20H30N2O5 |

| Molecular Weight | 366.46 g/mol |

| CAS Number | 2817-13-2 |

| Protease Inhibition IC50 | Low micromolar range |

| Antiviral Efficacy | Up to 70% reduction |

Q & A

Q. What are the challenges in applying this compound to solid-phase peptide synthesis (SPPS)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。